molecular formula C16H19Cl2NO3S B2545041 1-((((3,5-Dichlorophenyl)amino)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one CAS No. 627844-53-5

1-((((3,5-Dichlorophenyl)amino)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one

Cat. No.: B2545041
CAS No.: 627844-53-5
M. Wt: 376.29
InChI Key: QEYUYXDBMGXISD-UHFFFAOYSA-N
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Description

The compound is a derivative of bicyclo[2.2.1]heptan-2-one, which is a type of organic compound known as a ketone . The structure also suggests the presence of a sulfonyl group and an amino group attached to a dichlorophenyl group.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the bicyclic ketone, sulfonyl group, and dichlorophenyl group. The 3D structure of similar compounds can be viewed using specific software .

Scientific Research Applications

Analytical Methodologies

  • Determination in Human Plasma : A method involving liquid-liquid extraction and automated pre-column chemical derivatization of primary amino groups for the determination of oxytocin receptor antagonists in human plasma, which might be structurally similar or relevant to the chemical compound of interest, has been developed. This technique uses high-performance liquid chromatography (HPLC) with fluorescence detection, showcasing the compound's application in precise analytical settings (Kline, Kusma, & Matuszewski, 1999).

Synthetic Applications

  • Flavin-Mediated Photocycloaddition : Research on flavin-mediated visible-light [2+2] photocycloaddition of nitrogen- and sulfur-containing dienes presents a synthetic utility for constructing bicyclic structures, potentially applicable to compounds containing similar bicyclic frameworks. This method emphasizes the compound's relevance in the synthesis of biologically active or structurally complex molecules (Jirásek et al., 2017).

  • Alkylation and Oxidation Reactions : Studies on the alkylation and selective oxidation of sulfur-containing compounds, which detail the manipulation of sulfide, sulfoxide, and sulfone functional groups, can be linked to the functional group chemistry of the given compound. Such reactions are crucial for modifying the chemical and physical properties of sulfonamide derivatives (Ohkata, Takee, & Akiba, 1985).

Chemical Reactions and Mechanisms

  • Anellation Method for Transformation : A 'one-pot' anellation method that facilitates the transformation of certain dicarboxylates into complex bicyclic systems illustrates the compound's potential application in creating novel ring systems, contributing to the field of organic synthesis and chemical engineering (Abou‐Hadeed & Hansen, 1997).

  • Palladium(0) Catalyzed Reactions : The study on palladium(0) catalyzed nucleophilic substitutions of cyclopropyl esters and chlorides offers insights into the compound's use in facilitating complex synthetic transformations, particularly in the creation of cyclopropylideneethyl derivatives, highlighting its versatility in organic synthesis (Stolle et al., 1992).

Properties

IUPAC Name

N-(3,5-dichlorophenyl)-1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19Cl2NO3S/c1-15(2)10-3-4-16(15,14(20)5-10)9-23(21,22)19-13-7-11(17)6-12(18)8-13/h6-8,10,19H,3-5,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEYUYXDBMGXISD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)NC3=CC(=CC(=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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